molecular formula C20H29BrN2O4 B1401600 4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1403257-58-8

4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1401600
CAS RN: 1403257-58-8
M. Wt: 441.4 g/mol
InChI Key: FLUQIIMYWSZWOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the bromine and methoxycarbonyl groups, and the esterification of the carboxylic acid . The exact methods would depend on the specific synthetic route chosen by the chemist.


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The bromine atom could be displaced in a nucleophilic substitution reaction .

Scientific Research Applications

  • Synthesis and Derivative Formation : This compound is utilized in the synthesis of various derivatives with potential biological activity. For example, Kotzamani et al. (1994) detailed a synthesis method involving regiospecific addition and cyclization processes to create piperidine derivatives (Kotzamani, H. K., Gourdoupis, C., & Stamos, I., 1994).

  • Key Intermediate in Drug Synthesis : This compound serves as a key intermediate in the synthesis of certain drugs. For instance, Wang et al. (2015) described its role in the synthesis of Vandetanib, a drug used for certain cancer treatments (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).

  • N-Nucleophiles in Aminocarbonylation : Takács et al. (2014) explored the use of related piperidine compounds with ester functionality as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction important for various chemical syntheses (Takács, A., Kabak-Solt, Zs., Mikle, G., & Kollár, L., 2014).

  • Piperidine-Based Radiotracers : Katoch-Rouse and Horti (2003) discussed the synthesis of a piperidine-based compound used as a radiotracer for studying cannabinoid receptors, demonstrating the compound’s relevance in nuclear medicine and imaging (Katoch-Rouse, R., & Horti, A., 2003).

  • Piperidine Derivatives in Biochemistry : Hirokawa, Horikawa, and Kato (2000) reported on the efficient synthesis of a related compound, showcasing its importance in the creation of biochemical agents (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).

  • Application in Heterocyclic Chemistry : Nurdinov, Liepin'sh, and Kalvin'sh (1993) examined derivatives of α-iminocarboxylic acids, highlighting the chemical versatility and potential applications of these compounds in heterocyclic chemistry (Nurdinov, R., Liepin'sh, É., & Kalvin'sh, I., 1993).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve exploring its potential uses in fields such as medicinal chemistry or materials science. It could also involve studying its reactivity and the types of reactions it can undergo .

properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methoxycarbonyl-N,2-dimethylanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BrN2O4/c1-13-16(18(24)26-6)11-14(21)12-17(13)22(5)15-7-9-23(10-8-15)19(25)27-20(2,3)4/h11-12,15H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUQIIMYWSZWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
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4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
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4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
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4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester

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